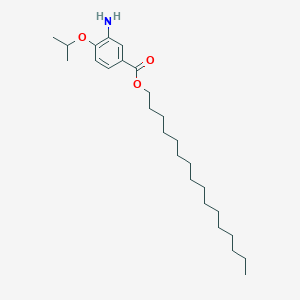
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a hexadecyl group, and the aromatic ring is substituted with an amino group and an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The esterification of the carboxyl group with hexadecanol is then carried out under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step. Continuous flow reactors and other advanced technologies may be used to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, ethyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, methyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, butyl ester
Uniqueness
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is unique due to its long hexadecyl ester chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in certain industrial and biological applications.
Eigenschaften
CAS-Nummer |
220229-87-8 |
|---|---|
Molekularformel |
C26H45NO3 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
hexadecyl 3-amino-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C26H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-26(28)23-18-19-25(24(27)21-23)30-22(2)3/h18-19,21-22H,4-17,20,27H2,1-3H3 |
InChI-Schlüssel |
PTYHPOBRZDGZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















